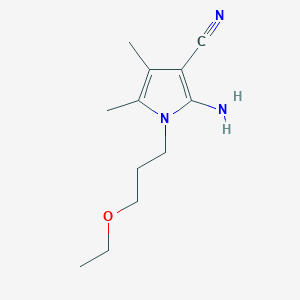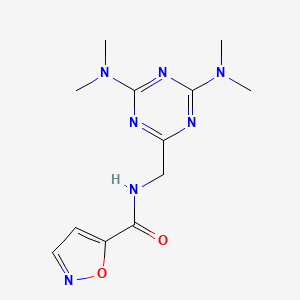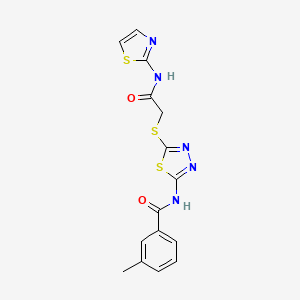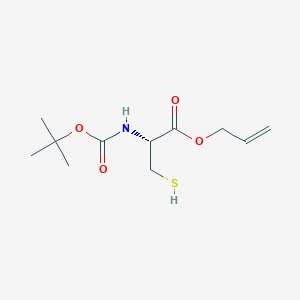amino}methyl)aniline CAS No. 1913547-23-5](/img/structure/B2863194.png)
2-({[(1,3-Benzothiazol-2-yl)methyl](methyl)amino}methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Synthesis Analysis
The synthesis of benzothiazole derivatives like “2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” involves various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “2-({(1,3-Benzothiazol-2-yl)methylamino}methyl)aniline” is based on the benzothiazole core. The benzothiazole core is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in diazo-coupling reactions, Knoevenagel condensations, Biginelli reactions, and more .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Pathways and Characterization : Research demonstrates the synthesis and characterization of compounds related to benzothiazoles, showcasing their importance in chemical synthesis. For example, a study outlined the preparation of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazoles, indicating the role of aniline derivatives in synthesizing complex heterocyclic compounds with potential pharmacological activities (Chaitanya, Nagendrappa, & Vaidya, 2010). Additionally, another study focused on the synthesis of benzothiazoles and benzimidazoles through Brønsted acid-catalyzed cyclization, highlighting the versatility of aniline derivatives in forming heterocyclic compounds under metal- and radiation-free conditions (Mayo et al., 2014).
Biological and Pharmacological Activities
- Antibacterial and Antifungal Activities : Several studies have explored the biological activities of benzothiazole derivatives, revealing their potential as antimicrobial agents. A research project synthesized and evaluated the biological activity of new azo derivatives from 2-amino benzothiazole, demonstrating significant antimicrobial efficacy against gram-negative and gram-positive bacteria (Al-Joboury, Al-badrany, & Asli, 2021). This underscores the compound's relevance in developing new antimicrobial agents.
Material Science Applications
- Electropolymerization and Conductivity : Research into the electropolymerization of benzothiazole derivatives with aniline has led to the development of electroactive polymeric films. These studies highlight the potential of benzothiazole-aniline derivatives in creating materials with unique electrical properties, useful in various technological applications (Abdel-Azzem, El-hamouly, & Hathoot, 1995).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.
Mode of Action
It’s known that benzothiazole derivatives can act as catalysts or ligands in organic synthesis reactions, facilitating various chemical reactions .
Biochemical Pathways
Benzothiazole derivatives have been involved in various synthetic pathways, including alkylation and cyclization .
Result of Action
Similar compounds have shown potential in the field of drug synthesis and organic synthesis .
Action Environment
It’s known that environmental conditions can affect the progress of chemical reactions .
Propiedades
IUPAC Name |
2-[[1,3-benzothiazol-2-ylmethyl(methyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-19(10-12-6-2-3-7-13(12)17)11-16-18-14-8-4-5-9-15(14)20-16/h2-9H,10-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLXRWFDIDUGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)


![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
![1-(4-chlorophenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2863124.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-4-nitrobenzamide](/img/structure/B2863125.png)


![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)

![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)
